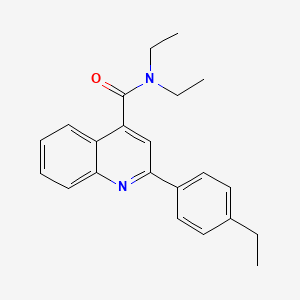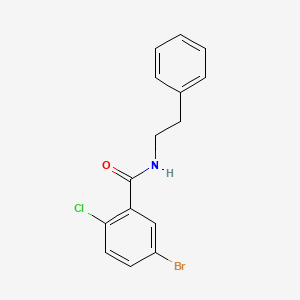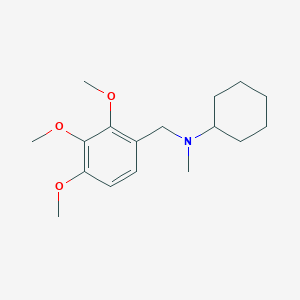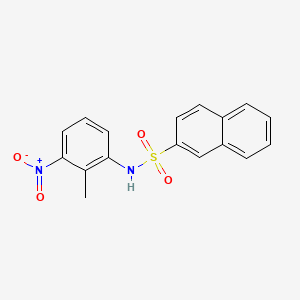![molecular formula C15H16N4OS B5803444 3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of triazolopyrimidines and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have significant effects on normal cells. However, it has been shown to have significant effects on cancer cells and bacteria. This compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is its low toxicity profile, which makes it a suitable candidate for further research as a therapeutic agent. Additionally, its ability to inhibit the growth of cancer cells and bacteria makes it a promising compound for further investigation. However, one limitation of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research involving 3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine. One potential direction is to investigate its potential as an antimicrobial agent in the treatment of bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use as an anticancer agent. Other potential future directions include investigating its potential use in combination with other therapeutic agents and exploring its potential use in other scientific research fields.
Métodos De Síntesis
The synthesis of 3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves the reaction of 4-methoxybenzyl chloride with 5,7-dimethyl-1H-1,2,4-triazolo[4,3-a]pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has been studied for its potential use as a therapeutic agent in various scientific research fields. It has been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections. Additionally, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10-8-11(2)19-14(16-10)17-18-15(19)21-9-12-4-6-13(20-3)7-5-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSHEUFRFCVIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)




![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
